1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}pyrrolidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyrrolidinium core, a propoxy group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyrrolidinium core. This can be achieved through the reaction of pyrrolidine with methyl iodide under basic conditions to form 1-methylpyrrolidinium iodide. The next step involves the introduction of the propoxy group, which can be done through a nucleophilic substitution reaction using 3-(4-methylphenyl)propyl bromide. Finally, the oxoethyl group is introduced through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as halides or amines can replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinium compounds.
Scientific Research Applications
1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure and possible interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM: shares similarities with other pyrrolidinium compounds, such as:
Uniqueness
The uniqueness of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H26NO2+ |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C17H26NO2/c1-15-7-9-16(10-8-15)6-5-13-20-17(19)14-18(2)11-3-4-12-18/h7-10H,3-6,11-14H2,1-2H3/q+1 |
InChI Key |
JHJAVMNPWYAYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)C[N+]2(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.